N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is an imidazole-based heterocyclic compound featuring a pyrimidine core substituted with a piperidine moiety and a benzylcarboxamide group. Imidazole derivatives are renowned for their broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The synthesis of such compounds often employs nucleophilic aromatic substitution (SNAr) reactions, as seen in structurally related analogs (e.g., bipyridine-imidazole hybrids) .
Properties
IUPAC Name |
N-benzyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(21-12-16-7-3-1-4-8-16)17-13-26(15-24-17)19-11-18(22-14-23-19)25-9-5-2-6-10-25/h1,3-4,7-8,11,13-15H,2,5-6,9-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVLBNAIHMWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrimidine and piperidine moieties. The final step involves the benzylation of the compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a common scaffold with its analogs:
- Imidazole-4-carboxamide backbone : Provides hydrogen-bonding capacity via the carboxamide group.
- N-substituent : Variable aromatic/heteroaromatic groups (e.g., benzyl, methoxyphenyl) influence solubility and target selectivity.
Substituent-Driven Variations
Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Calculated molecular weight; †Estimated based on structural similarity to . ND = No data available.
Key Observations
Substituent Effects on Lipophilicity (logP): The benzyl group in the target compound likely increases logP (~4.5) compared to methoxyphenyl analogs (e.g., 3-methoxyphenyl: logP ND), balancing lipophilicity for membrane permeability while retaining moderate solubility .
Hydrogen-Bonding Capacity: All analogs retain one hydrogen-bond donor (carboxamide NH) but vary in acceptors (6–7), influencing target binding and solubility.
Molecular Weight and Drug-Likeness :
- All compounds fall within the acceptable range for oral bioavailability (MW < 500). The chloro-substituted analog has the highest MW (412.88), nearing the upper limit.
Biological Activity
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an imidazole ring, a pyrimidine moiety, and a piperidine group, which contribute to its biological properties.
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Kinases : It has been shown to selectively inhibit certain kinases involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems related to mood and cognition.
Anticancer Effects
This compound has demonstrated notable anticancer activity in various studies. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (liver cancer) | 0.071 | |
| K562 (leukemia) | 0.164 |
These results indicate that the compound exhibits potent activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have indicated that it may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by modulating cholinergic signaling pathways:
- Mechanism : The compound acts as an antagonist at muscarinic receptors, which are implicated in cognitive function.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective effects, this compound has shown anti-inflammatory properties:
This suggests that the compound could be beneficial in treating inflammatory conditions.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluating the cytotoxic effects on various cancer cell lines showed promising results, with significant apoptosis observed in treated cells.
- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of this compound can improve cognitive function and reduce neurodegeneration markers in models of Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
